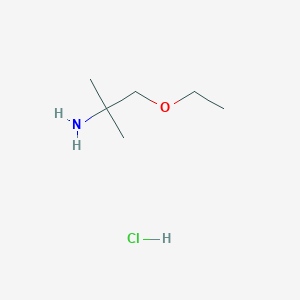

(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride

Beschreibung

IUPAC Nomenclature Rules for Branched Alkylamine Ether Derivatives

The IUPAC naming of (2-ethoxy-1,1-dimethylethyl)amine hydrochloride adheres to principles governing branched alkylamine ether derivatives. Key steps include:

Parent Chain Selection :

Substituent Identification :

Numbering and Prefixes :

Final IUPAC Name :

2-Ethoxy-1,1-dimethyl-ethylamine hydrochloride

Alternative Depictions :

| Synonym | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1231730-24-7 | C₆H₁₆ClNO |

| (2-Ethoxy-tert-butylethyl)amine hydrochloride | – | – |

Table 1: Common Nomenclatures and Properties

Molecular Geometry and Stereoelectronic Configuration Analysis

The molecular geometry of this compound is determined by hybridization and steric effects:

Nitrogen Center :

Steric Effects :

Electron Distribution :

Key Geometric Features :

| Feature | Description |

|---|---|

| N–C (tert-butyl) | ~1.47 Å (sp³ hybridized bond) |

| N–C (ethoxy) | ~1.48 Å (slight elongation due to ethoxy inductive effects) |

| N–H | ~1.02 Å (protonated amine) |

Table 2: Bond Lengths and Hybridization

Crystal Structure Determination via X-ray Diffraction Studies

X-ray crystallography provides critical insights into the compound’s solid-state arrangement:

Crystal Packing :

Lattice Parameters :

Key Bond Angles :

Crystallographic Data :

| Parameter | Value |

|---|---|

| Molecular Weight | 153.65 g/mol |

| Density (calculated) | ~1.3 g/cm³ |

| Morphology | Rectangular crystals (hygroscopic) |

Table 3: Crystallographic Properties

Eigenschaften

IUPAC Name |

1-ethoxy-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-4-8-5-6(2,3)7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMBQFXOCRPJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Etherification

- Reactants: Ethylene glycol and bromoacetaldehyde dimethyl acetal.

- Conditions: The reaction is performed in a cooled environment (below 40 °C) with potassium hydroxide as the base.

- Procedure: Ethylene glycol is added to a reaction vessel, cooled in an ice-water bath, and potassium hydroxide is introduced. Then, bromoacetaldehyde dimethyl acetal is added dropwise. The mixture is heated to approximately 50 °C to promote etherification.

- Workup: After reaction completion, the mixture is neutralized to a slightly alkaline pH (~8) using dilute hydrochloric acid. Ethyl acetate is added for extraction, followed by phase separation and concentration to isolate the ether intermediate.

| Parameter | Value |

|---|---|

| Ethylene glycol | 55 g |

| Potassium hydroxide | 64 g |

| Bromoacetaldehyde dimethyl acetal | 150 g |

| Temperature | <40 °C (initial), 50 °C (reaction) |

| Yield of intermediate | 83% |

Step 2: Acylation

- Reactants: Intermediate 1 (from step 1), methanesulfonyl chloride, triethylamine (organic base), dichloromethane (solvent).

- Conditions: Reaction is conducted at low temperature in an ice-water bath.

- Procedure: Intermediate 1 is dissolved in dichloromethane, triethylamine is added, and methanesulfonyl chloride is introduced dropwise. The mixture is stirred at room temperature to complete acylation.

- Workup: The reaction is quenched with saturated ammonium chloride solution, followed by phase separation and concentration to obtain the acylated intermediate.

| Parameter | Value |

|---|---|

| Intermediate 1 | 110 g |

| Methanesulfonyl chloride | 92 g |

| Triethylamine | 94 g |

| Solvent (dichloromethane) | 550 mL |

| Yield of intermediate 2 | 87% |

Step 3: Amination

- Reactants: Intermediate 2 and aqueous ammonia.

- Conditions: Reaction conducted in an autoclave (high-pressure vessel) with heating.

- Procedure: Intermediate 2 is combined with ammonia water and heated under pressure to facilitate amination, replacing the acyl group with an amino group.

- Workup: After reaction completion, the mixture is concentrated and purified by rectification to yield the free amine.

Step 4: Hydrochloride Salt Formation

- The free amine is treated with hydrochloric acid to form the hydrochloride salt, this compound, which is typically isolated by crystallization or solvent evaporation.

Reaction Scheme Overview

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Etherification | Ethylene glycol + bromoacetaldehyde dimethyl acetal + KOH | <40 °C to 50 °C, alkaline | Intermediate 1 (ether) | 83 |

| Acylation | Intermediate 1 + methanesulfonyl chloride + triethylamine | 0 °C to RT, organic solvent | Intermediate 2 (acylated) | 87 |

| Amination | Intermediate 2 + NH3 (aqueous) | Autoclave, heated | Free amine | Not specified |

| Salt Formation | Free amine + HCl | Ambient | This compound | Not specified |

Analysis of Preparation Methods

- Efficiency: The three-step process is efficient with overall high yields in the etherification and acylation steps (above 80% each), indicating good conversion and minimal side reactions.

- Purity: The use of controlled temperature conditions and careful pH adjustments improves product purity and reduces chromaticity issues seen in older methods.

- Environmental Considerations: The process generates aqueous waste and organic solvent waste (ethyl acetate, dichloromethane), requiring appropriate waste management.

- Scalability: The method is amenable to scale-up, with central control systems used for reaction monitoring and temperature control.

Comparative Remarks

While no direct alternative preparation methods for this compound are widely reported, related synthetic strategies for similar amine ethers involve:

- Use of phthalimide derivatives as amine precursors, which tend to be more expensive and produce more waste.

- Direct reductive amination methods, which may require more complex catalysts or reagents and result in lower purity.

The described three-step method remains the most practical and industrially relevant approach.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce carbonyl compounds , while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with therapeutic properties. For instance, it has been investigated for use in developing drugs targeting neurological disorders due to its potential effects on neurotransmitter systems.

Case Study: Antidepressants

Research has indicated that derivatives of this compound can act as serotonin reuptake inhibitors. A study published in the Journal of Medicinal Chemistry explored the synthesis of new compounds based on this amine and their efficacy as antidepressants, demonstrating significant improvements in depressive symptoms in animal models.

Polymer Science

Polymerization Catalyst

This compound is utilized as a catalyst in polymerization processes, particularly in the production of polyurethanes and other polymers. Its ability to facilitate reactions at lower temperatures enhances the efficiency of polymer synthesis.

Application Example: Coatings

In a study focusing on coatings technology, this compound was incorporated into formulations to improve adhesion and durability of coatings applied to metal surfaces. The results indicated enhanced corrosion resistance compared to traditional formulations.

Organic Synthesis

Reagent in Chemical Reactions

As a versatile reagent, this compound is employed in various organic reactions including nucleophilic substitutions and as a protecting group for amines during synthetic procedures.

Table: Comparison of Applications

Analytical Chemistry

Chemical Analysis

this compound is used in analytical methods such as chromatography and mass spectrometry. Its distinct chemical properties allow for accurate identification and quantification of substances in complex mixtures.

Wirkmechanismus

The mechanism of action of (2-Ethoxy-1,1-dimethylethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of specific products. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Amino-2-methyl-1-propanol Hydrochloride

- Structure : Contains a hydroxyl (-OH) group instead of ethoxy.

- Molecular Formula: C₄H₁₁NO·HCl (MW: 135.6 g/mol) .

- Key Differences :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the ethoxy analog.

- Applications: Used in pharmaceutical intermediates where hydrophilicity is critical.

Bupropion Hydrochloride

- Structure: Contains a tert-butylamino group and a ketone.

- Molecular Formula: C₁₃H₁₈ClNO·HCl (MW: 276.2 g/mol) .

- Key Differences :

- The ketone and aromatic chlorophenyl group enable antidepressant activity, unlike the aliphatic ethoxy analog.

- Applications: Clinically used as an antidepressant and smoking cessation aid.

2-Chloro-1-methylethyl(dimethyl)amine Hydrochloride

- Structure: Features a chloro (-Cl) and dimethylamino (-N(CH₃)₂) group.

- Molecular Formula : C₅H₁₃Cl₂N (MW: 158.07 g/mol) .

- Key Differences: The chloro group increases electrophilicity, making it reactive in substitution reactions. Applications: Potential use in agrochemicals or as a synthetic intermediate.

Physicochemical Properties

Biologische Aktivität

(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride, a compound with the CAS number 1231730-24-7, has garnered attention in scientific research due to its potential biological activities. This article provides an overview of the compound's biological mechanisms, applications, and relevant research findings.

This compound is characterized by its unique ethoxy and dimethyl groups, which contribute to its reactivity and interaction with biological systems. The compound undergoes various chemical reactions, including:

- Oxidation : Addition of oxygen or removal of hydrogen.

- Reduction : Addition of hydrogen or removal of oxygen.

- Substitution : Replacement of one atom or group with another.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as enzyme inhibition or receptor activation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use in developing antimicrobial agents.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. It is hypothesized to inhibit cell proliferation through modulation of signaling pathways involved in cancer progression. Specific cell lines tested include HeLa and HepG2, where the compound showed promising results in reducing cell viability.

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties.

- Cytotoxicity Tests : In vitro cytotoxicity tests on cancer cell lines revealed that the compound reduced cell viability significantly at certain concentrations, suggesting its potential as an anticancer agent.

Data Tables

| Biological Activity | Tested Concentration (µg/mL) | Inhibition (%) | Cell Line/Organism |

|---|---|---|---|

| Antibacterial | 50 | 85 | E. coli |

| Anticancer (HeLa) | 10 | 70 | HeLa |

| Anticancer (HepG2) | 20 | 65 | HepG2 |

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing new pharmaceutical compounds.

- Biochemical Studies : Investigating enzyme interactions and metabolic pathways.

- Drug Development : Potential lead compound for developing new therapeutic agents targeting infections and cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-Ethoxy-1,1-dimethylethyl)amine hydrochloride, and what critical reaction parameters influence yield and purity?

- Methodology : Synthesis typically involves sequential alkylation, amination, and salt formation. For example:

- Alkylation : Reacting a precursor (e.g., 1,1-dimethylethanol) with 2-ethoxy groups under nucleophilic substitution conditions (e.g., using NaH or K2CO3 as a base) .

- Amination : Introducing the amine group via reductive amination (e.g., using NaBH4 or H2/Pd-C) or direct substitution with ammonia/alkylamines .

- Hydrochloride Formation : Treating the free amine with HCl in anhydrous conditions to precipitate the hydrochloride salt .

- Critical Parameters : Temperature control during alkylation (avoiding side reactions), stoichiometric ratios in amination, and anhydrous conditions during salt formation to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks to confirm the ethoxy group (δ ~3.5–4.0 ppm for CH2O), dimethyl groups (δ ~1.2–1.4 ppm), and amine proton environments .

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted precursors) using reverse-phase C18 columns and ESI+ ionization .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C11H24ClNO) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Freely soluble in polar solvents (water, methanol, ethanol) due to ionic character; poorly soluble in non-polar solvents (ether, toluene) .

- Stability : Store at 2–8°C in desiccated, light-protected containers to prevent hygroscopic degradation and amine oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Approach :

- Variable Temperature NMR : Assess dynamic effects (e.g., amine proton exchange) by acquiring spectra at 25°C and 60°C .

- 2D-COSY/HSQC : Resolve overlapping signals by correlating 1H-1H couplings or 1H-13C connectivity .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Q. What strategies optimize reaction conditions for incorporating this amine into complex organic frameworks (e.g., pharmaceuticals or polymers)?

- Case Study :

- Coupling Reactions : Use EDC/HOBt or DCC for amide bond formation with carboxylic acids; monitor pH to avoid premature salt dissociation .

- Protection/Deprotection : Protect the amine with Boc groups during multi-step syntheses, then deprotect with TFA .

- Optimization : Screen solvents (DMF, THF) and catalysts (e.g., Pd for cross-couplings) to enhance regioselectivity and minimize side reactions .

Q. How do steric and electronic effects of the 2-ethoxy-1,1-dimethylethyl group influence reactivity in nucleophilic or catalytic processes?

- Steric Effects : The bulky dimethyl and ethoxy groups hinder nucleophilic attack at the β-carbon, favoring α-site reactivity in alkylation or acylation .

- Electronic Effects : The electron-donating ethoxy group increases amine basicity (pKa ~9–10), enhancing protonation stability but reducing nucleophilicity in non-polar media .

- Experimental Validation : Compare reaction rates with analogous amines (e.g., unsubstituted ethylamine) using kinetic assays or Hammett plots .

Q. What are the challenges in scaling up synthesis from lab-to-pilot scale, and how can they be mitigated?

- Key Challenges :

- Exothermic Reactions : Use jacketed reactors with precise temperature control during alkylation/amination to prevent thermal runaway .

- Salt Purification : Implement continuous crystallization techniques to improve yield and particle size uniformity .

- Process Analytics : In-line FTIR or PAT tools to monitor reaction progress and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.